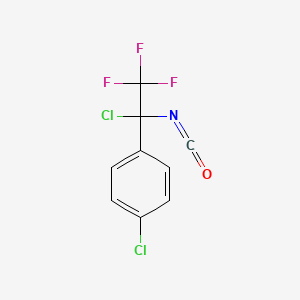
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- is an organic compound with a complex structure that includes both chloro and trifluoromethyl groups attached to a benzene ring
准备方法
The synthesis of Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- typically involves multiple steps. One common method includes the reaction of 1-chloro-4-(trifluoromethyl)benzene with phosgene to introduce the isocyanate group. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This often includes the use of advanced reactors and continuous flow systems to manage the reaction conditions precisely.
化学反应分析
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
科学研究应用
This compound has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- exerts its effects involves interactions with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This reactivity is exploited in both chemical synthesis and biological applications.
相似化合物的比较
Similar compounds include:
Benzene, 1-chloro-4-(trifluoromethyl)-: This compound lacks the isocyanate group but shares the chloro and trifluoromethyl substituents.
Benzene, 1-chloro-4-(chloromethyl)-: This compound has a chloromethyl group instead of the trifluoromethyl and isocyanate groups.
Benzene, 1-chloro-4-methoxy-: This compound features a methoxy group in place of the trifluoromethyl and isocyanate groups.
属性
CAS 编号 |
57959-53-2 |
|---|---|
分子式 |
C9H4Cl2F3NO |
分子量 |
270.03 g/mol |
IUPAC 名称 |
1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)benzene |
InChI |
InChI=1S/C9H4Cl2F3NO/c10-7-3-1-6(2-4-7)8(11,15-5-16)9(12,13)14/h1-4H |
InChI 键 |
CBYGHTNWAWPDPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(N=C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


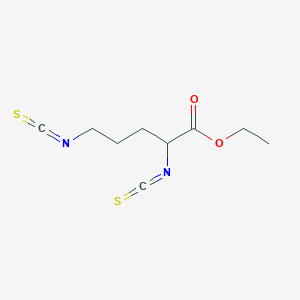
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
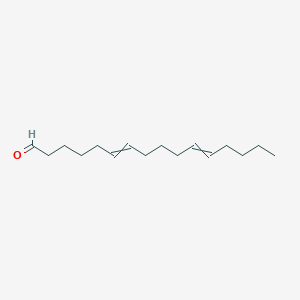
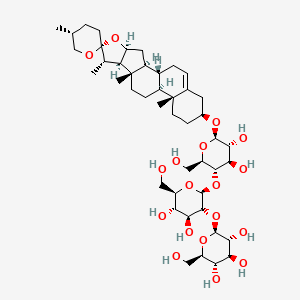

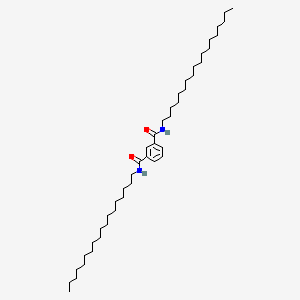
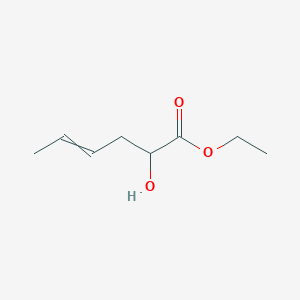
![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)
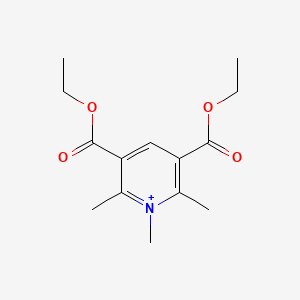
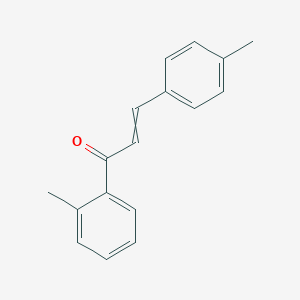
![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
